N-(2-oxoindolin-5-yl)acetamide
Overview
Description
“N-(2-oxoindolin-5-yl)acetamide” is a compound that belongs to the class of organic compounds known as carboximidic acids . It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of “N-(2-oxoindolin-5-yl)acetamide” involves substituting 5-aminoindolin-2-one (50 mg, 0.34 mmol). The title compound is prepared as a beige solid (46 mg, 71%). The 1H NMR (400 MHz, CDCl3) δ 7.49 (s, 1H), 7.31 (d, J=7.0 Hz, 1H), 6.83 (d, J=8.0 Hz, 1H), 3.52 (s, 2H), 2.10 (s, 3H).Molecular Structure Analysis
The molecular structure of “N-(2-oxoindolin-5-yl)acetamide” is based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .Chemical Reactions Analysis
The chemical reactions involving “N-(2-oxoindolin-5-yl)acetamide” are complex and involve multiple steps. For instance, on hydrolysis, a compound can be converted to a corresponding phenoxy acid and finally, this on coupling with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine and 2-(1 H -benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) furnished compound .Physical And Chemical Properties Analysis
“N-(2-oxoindolin-5-yl)acetamide” is a beige solid. Its molecular weight is 190.202.Scientific Research Applications
Antibacterial and Antifungal Properties
N-(2-oxoindolin-5-yl)acetamide derivatives have shown promising antibacterial and antifungal activities. In a study by Debnath and Ganguly (2015), a series of derivatives were evaluated against various pathogenic microorganisms, with some showing significant activity (Debnath & Ganguly, 2015).
Neuropsychiatric Applications
Research by Lutsenko et al. (2017) investigated the effects of a derivative of N-(2-oxoindolin-5-yl)acetamide on the monoaminergic system in rats subjected to experimental neurosis. The compound adjusted the level of monoamines, indicating potential use in neuropsychiatric disorders (Lutsenko et al., 2017).
Anticancer Activity
A 2023 study by Zhang et al. showed that 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivatives exhibited significant anticancer activity against A549 and K562 cells. These derivatives modulate EGFR and p53-MDM2 mediated pathways, indicating potential as novel anticancer agents (Zhang et al., 2023).
Anticonvulsant and Antidepressant Effects
A study by Zhen et al. (2015) explored the anticonvulsant and antidepressant activities of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives. Some compounds showed promising results in a pentylenetetrazole (PTZ)-evoked convulsion model and the forced swimming test (FST) model, suggesting therapeutic potential in neurology (Zhen et al., 2015).
Antifungal Activity
Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents against Candida and Aspergillus species. These compounds offer a promising approach to developing new antifungal therapies (Bardiot et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)11-8-2-3-9-7(4-8)5-10(14)12-9/h2-4H,5H2,1H3,(H,11,13)(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPFXVWCGZCQPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)NC(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxoindolin-5-yl)acetamide |
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Citations
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